1,3-Difluoro-2-ethoxy-5-nitrobenzene

Overview

Description

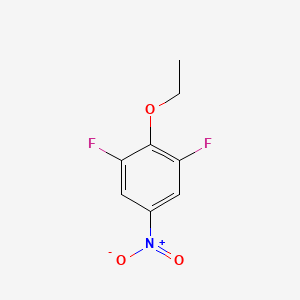

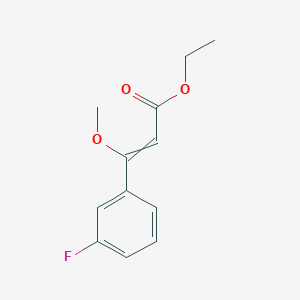

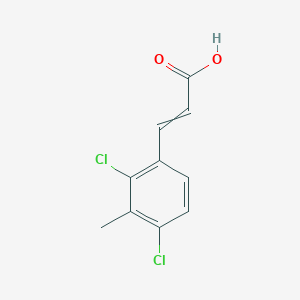

1,3-Difluoro-2-ethoxy-5-nitrobenzene is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 . It is a clear, colorless liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one ethoxy group, and one nitro group . The exact spatial arrangement of these substituents can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 292.9±35.0 °C and a predicted density of 1.352±0.06 g/cm3 .Scientific Research Applications

1. Molecular Ordering and Statistical Analysis

Research delved into the molecular ordering of smectogenic compounds related to 1,3-Difluoro-2-ethoxy-5-nitrobenzene. Detailed statistical analyses were performed focusing on their translatory and orientational motions. The studies employed quantum mechanics and computer simulations to assess atomic charges, dipole moments, and intermolecular interactions. Notably, the flexibility of various configurations was examined, providing valuable insights into the molecular behavior of these compounds (Ojha & Pisipati, 2003), (Ojha, 2005).

2. Molecular Interactions in Smectogenic Compounds

Investigations into smectogenic compounds similar to this compound revealed intricate smectic properties. The studies highlighted the thermal properties and the structural arrangement of molecules within smectic phases. These findings shed light on the molecular interactions and arrangements, contributing to our understanding of the behaviors of such compounds under various conditions (Duan et al., 1999).

Chemical Reactions and Mechanisms

3. Reactions and Substitution Mechanisms

Research also explored the reactions of compounds structurally similar to this compound, shedding light on substitution reactions and the influence of various agents. These studies provide a foundational understanding of the chemical behavior and reactivity of such compounds under different conditions, revealing insights into their potential applications and interactions in various chemical environments (Plater & Harrison, 2023), (Cervera et al., 1996).

4. Computational Analysis of Intermolecular Interactions

Significant efforts have been made to computationally analyze the intermolecular interactions and the energetics of compounds akin to this compound. These computational studies are crucial for predicting the behavior of such compounds under different conditions and can guide experimental research and application development (Bosch et al., 2022).

5. Photophysical and Photochemical Properties

Insights into the complex photophysics and photochemistry of nitroaromatic compounds, closely related to this compound, have been provided by advanced computational methods. These insights are crucial for understanding the photodegradation processes and the potential photophysical applications of these compounds (Giussani & Worth, 2017).

Properties

IUPAC Name |

2-ethoxy-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUNUUIYFHGVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1412834.png)

![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)